molecular formula C17H13NO5 B5830293 4-Methyl-7-[(3-nitrophenyl)methoxy]chromen-2-one

4-Methyl-7-[(3-nitrophenyl)methoxy]chromen-2-one

Cat. No.: B5830293
M. Wt: 311.29 g/mol
InChI Key: AFDMKZBWSPXVRV-UHFFFAOYSA-N
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Description

4-Methyl-7-[(3-nitrophenyl)methoxy]chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones found in various plants and have been used in traditional medicine for centuries. The specific structure of this compound includes a chromen-2-one core with a methyl group at the 4-position and a 3-nitrophenylmethoxy group at the 7-position, which imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-7-[(3-nitrophenyl)methoxy]chromen-2-one typically involves the following steps:

    Starting Material: The synthesis begins with 7-hydroxy-4-methylcoumarin.

    Alkylation: The hydroxyl group at the 7-position is alkylated using 3-nitrobenzyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like acetone.

    Reaction Conditions: The reaction mixture is heated under reflux conditions to facilitate the alkylation process.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-7-[(3-nitrophenyl)methoxy]chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of 4-Methyl-7-[(3-aminophenyl)methoxy]chromen-2-one.

    Substitution: Formation of derivatives with different functional groups at the 7-position.

Scientific Research Applications

4-Methyl-7-[(3-nitrophenyl)methoxy]chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of dyes, optical brighteners, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Methyl-7-[(3-nitrophenyl)methoxy]chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

4-Methyl-7-[(3-nitrophenyl)methoxy]chromen-2-one can be compared with other coumarin derivatives, such as:

    7-Hydroxy-4-methylcoumarin: Lacks the 3-nitrophenylmethoxy group, resulting in different biological activities.

    4-Methyl-7-(phenylmethoxy)chromen-2-one: Lacks the nitro group, which may affect its reactivity and biological properties.

    4-Methyl-7-[(3-aminophenyl)methoxy]chromen-2-one: The amino group instead of the nitro group may lead to different pharmacological effects.

The unique structural features of this compound, such as the presence of both the methyl and nitrophenylmethoxy groups, contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

4-methyl-7-[(3-nitrophenyl)methoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5/c1-11-7-17(19)23-16-9-14(5-6-15(11)16)22-10-12-3-2-4-13(8-12)18(20)21/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDMKZBWSPXVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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